(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

説明

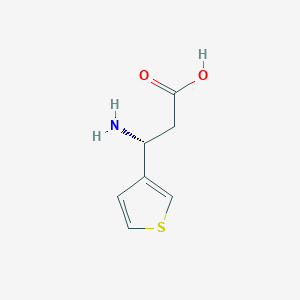

®-3-Amino-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing sulfur, attached to the alpha carbon of the amino acid structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product without causing unfavorable side reactions.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(thiophen-3-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

®-3-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the synthesis of more complex molecules. Common reactions include:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The amino group can be reduced to yield corresponding amines.

- Electrophilic Substitution : The thiophene ring can undergo halogenation or nitration under controlled conditions.

Biological Applications

Biochemical Pathways and Enzyme Interactions

The compound is studied for its role in biochemical pathways and interactions with enzymes. Its thiophene ring enables π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions may modulate enzyme and receptor activity, leading to various biological effects .

Potential Therapeutic Properties

Research indicates that this compound may possess antimicrobial and anticancer activities. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation and migration, particularly in non-small cell lung cancer models . Additionally, its structural properties make it a candidate for further exploration in drug discovery aimed at targeting specific diseases .

Medicinal Chemistry

Enzyme Inhibition

One significant area of research involves the compound's potential as an enzyme inhibitor. Studies have indicated that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and a target in cancer therapies. However, further investigation is necessary to assess its efficacy and specificity.

Drug Design

The unique structure of this compound positions it as a promising scaffold for developing new drugs. Researchers are exploring modifications to enhance its therapeutic applications across various diseases, particularly those involving neurotransmitter systems .

Industrial Applications

Material Science

Beyond biological applications, this compound is utilized in materials science for developing novel materials and chemical processes. Its properties contribute to advancements in sensors, dyes, and other industrial applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; oxidation, reduction, substitution reactions. |

| Biological Research | Interaction with enzymes; potential anticancer and antimicrobial activities. |

| Medicinal Chemistry | Enzyme inhibition (e.g., DHFR); scaffold for drug development targeting diseases. |

| Industrial Use | Development of novel materials; applications in sensors and dyes. |

作用機序

The mechanism of action of ®-3-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: A stereoisomer with similar structural properties but different biological activities.

3-(Thiophen-3-yl)propanoic acid: Lacks the amino group, resulting in different chemical reactivity and applications.

Benzothiophene derivatives: Contain a fused benzene ring, leading to distinct chemical and biological properties.

Uniqueness

®-3-Amino-3-(thiophen-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a thiophene ring. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

生物活性

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This compound is structurally related to other amino acids and has been studied for its interactions with various biological targets, including neurotransmitter receptors and microbial pathogens.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which contributes to its unique biological activities. The presence of the thiophene moiety is significant in enhancing the compound's interaction with biological targets.

Neuropharmacological Effects

One of the primary areas of research surrounding this compound is its activity at the N-Methyl-D-Aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function. Studies have indicated that derivatives of this compound can act as agonists at various NMDA receptor subtypes, exhibiting a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A and GluN1/2B subtypes .

Table 1: Agonist Potency at NMDA Receptor Subtypes

| Compound | NMDA Subtype | Agonist Efficacy (%) | Potency Ratio |

|---|---|---|---|

| 13g | GluN1/2C | 97% | 4-7x |

| 13g | GluN1/2D | 88% | 4-7x |

| 13i | GluN1/2A | 66% | - |

| 13i | GluN1/2B | 56% | - |

These findings suggest that this compound derivatives could be promising candidates for treating neurological disorders by modulating NMDA receptor activity.

Antioxidant and Anticancer Activities

Recent studies have also explored the antioxidant properties of compounds related to this compound. For instance, derivatives containing thiophene moieties have shown significant antioxidant activity, surpassing that of standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Thiophene Derivative 29 | 126% | Higher |

| Thiophene Derivative 36 | 135% | Higher |

Moreover, some derivatives have demonstrated anticancer potential, particularly against non-small cell lung cancer (NSCLC) cell lines. For example, certain compounds reduced A549 cell viability significantly, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

- Study on NMDA Receptor Agonists : A series of experiments focused on the design and synthesis of this compound derivatives revealed their ability to selectively activate NMDA receptor subtypes. This selectivity is crucial for developing drugs with fewer side effects related to non-selective NMDA receptor activation.

- Antioxidant Efficacy : In vitro assays demonstrated that specific thiophene-containing compounds exhibited enhanced DPPH radical scavenging capabilities, indicating their potential use in formulations aimed at reducing oxidative stress-related damage.

特性

IUPAC Name |

(3R)-3-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375918 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760941-22-8 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。